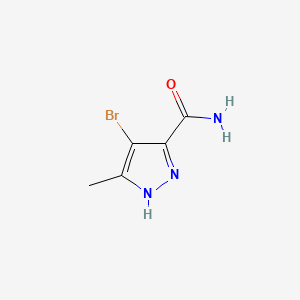

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide

Descripción general

Descripción

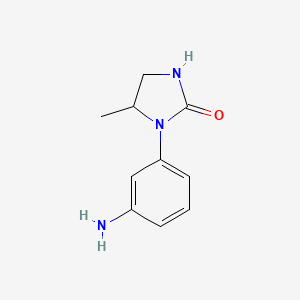

“4-Bromo-5-methyl-1H-pyrazole-3-carboxamide” is a pyrazole derivative . It’s a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported .

Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .

Molecular Structure Analysis

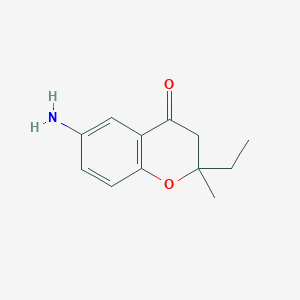

The molecular formula of “4-Bromo-5-methyl-1H-pyrazole-3-carboxamide” is C5H6BrN3O . The InChI code is 1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3, (H2,7,10) (H,8,9) .

Chemical Reactions Analysis

Pyrazoles are known to react with titanium tetrachloride to afford binary adducts . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.03 . It is a solid at room temperature . The density is 1.8±0.1 g/cm3, and it has a boiling point of 350.6±42.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

-

General Applications of Pyrazole Derivatives

- Scientific Field : Chemistry, Biology, Material Science, Industrial Fields

- Summary of Application : Pyrazole derivatives are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

- Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

- Results or Outcomes : The variations in the pyrazole ring give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

-

Synthesis of 1,4’-Bipyrazoles

- Scientific Field : Organic Chemistry

- Summary of Application : 4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The outcome of this application is the synthesis of 1,4’-bipyrazoles .

-

Preparation of Polyurethanes

- Scientific Field : Polymer Chemistry

- Summary of Application : 4-Bromo-1H-pyrazole can be used to prepare polyurethanes .

- Methods of Application : The precursor molecule toluene diisocyanate (TDI) is blocked with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) .

- Results or Outcomes : The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .

Safety And Hazards

Propiedades

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMIXRPYDJANCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677709 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-1H-pyrazole-3-carboxamide | |

CAS RN |

32258-58-5 | |

| Record name | 4-Bromo-5-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)